7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate
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Overview
Description
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of tetralins It is characterized by a naphthalene ring system with a ketone and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the ketone functional group at the 7-position.
Acetylation: The resulting ketone is then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and acetylation reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: More oxidized naphthalene derivatives.
Reduction: 7-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl acetate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The ketone and acetate functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares a similar naphthalene ring system but has an acetamide group instead of an acetate group.
Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate: Similar structure with an ethyl ester instead of an acetate group.
Uniqueness
7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and acetate group makes it versatile for various chemical transformations and research applications.
Properties
CAS No. |
90266-12-9 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(7-oxo-6,8-dihydro-5H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-5-3-9-2-4-11(14)6-10(9)7-12/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
WHWSEWXRIKZYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC(=O)C2)C=C1 |
Origin of Product |
United States |
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